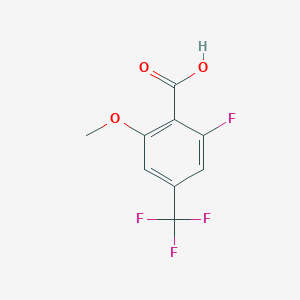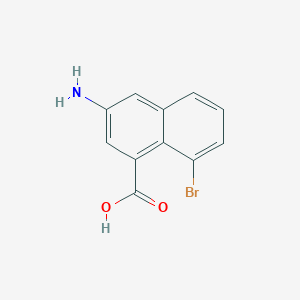
3-Amino-8-bromo-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-8-bromo-1-naphthoic acid is an organic compound with the molecular formula C11H8BrNO2 It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and a bromine atom at the eighth position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-bromo-1-naphthoic acid typically involves multi-step organic reactions. One common method includes the bromination of 1-naphthoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-8-bromo-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of 3-nitro-8-bromo-1-naphthoic acid.
Reduction: Formation of 3-amino-1-naphthoic acid.
Substitution: Formation of 3-amino-8-azido-1-naphthoic acid or 3-amino-8-thio-1-naphthoic acid.
Applications De Recherche Scientifique
3-Amino-8-bromo-1-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Amino-8-bromo-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
3-Amino-1-naphthoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromo-1-naphthoic acid: Lacks the amino group, affecting its chemical properties and applications.
3-Nitro-8-bromo-1-naphthoic acid:
Uniqueness: 3-Amino-8-bromo-1-naphthoic acid is unique due to the presence of both an amino group and a bromine atom on the naphthalene ring, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H8BrNO2 |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
3-amino-8-bromonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,13H2,(H,14,15) |
Clé InChI |
WLRGPIVTLWWMLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


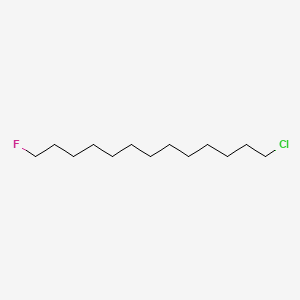

![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
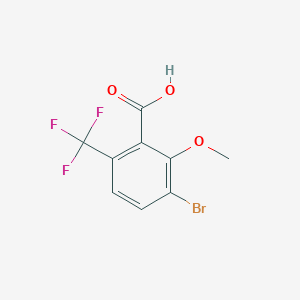
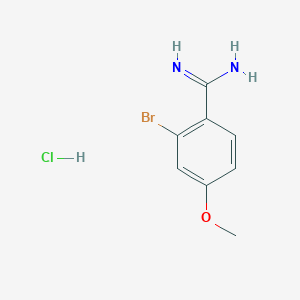
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
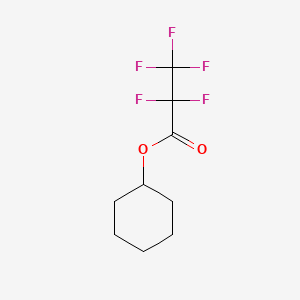
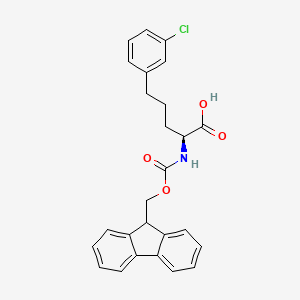

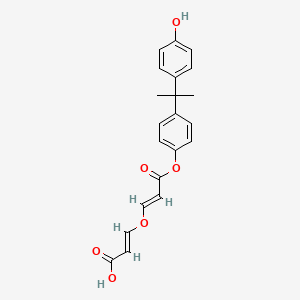

![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
